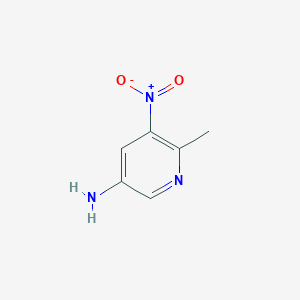

6-Methyl-5-nitropyridin-3-amine

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are a cornerstone of organic chemistry, with pyridine-based systems representing a particularly vital class. mdpi.com These structures are prevalent in both natural products and synthetic molecules, forming the core of many pharmaceuticals and agrochemicals. nbinno.com 6-Methyl-5-nitropyridin-3-amine belongs to the nitropyridine subset of these heterocycles. The presence of a nitro group, an amino group, and a methyl group on the pyridine (B92270) scaffold imparts a unique electronic nature and reactivity to the molecule. The functional groups allow for a wide range of chemical transformations, making compounds like this valuable as building blocks in organic synthesis. smolecule.com

Foundational Research Interest in Nitropyridine Scaffolds

The academic and industrial interest in nitropyridine scaffolds is well-established and stems from their versatile chemical reactivity. The electron-withdrawing nature of the nitro group activates the pyridine ring, making it susceptible to nucleophilic substitution reactions. This feature is extensively exploited in the synthesis of more complex molecular architectures.

Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group. youtube.com This transformation opens up another avenue for derivatization, allowing for the synthesis of various aminopyridines which are key intermediates. Research has demonstrated the utility of nitropyridine derivatives as precursors for a wide array of bioactive molecules. For example, substituted nitropyridines have been instrumental in developing potent inhibitors for enzymes such as Janus kinase 2 (JAK2) and other kinases. mdpi.comresearchgate.net The exploration of these scaffolds has led to the discovery of compounds with potential applications as anticancer and antimicrobial agents. nbinno.com

Scope and Academic Research Trajectories for this compound

While extensive literature on the broader class of nitropyridines exists, the specific academic focus on this compound is more specialized, primarily highlighting its role as a crucial synthetic intermediate. A significant application of this compound is demonstrated in its use as a precursor in the synthesis of N-(6-methyl-5-nitropyridin-3-yl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide. google.com This benzamide (B126) derivative is an intermediate for flumatinib, a tyrosine kinase inhibitor.

The research trajectory for this compound is therefore strongly linked to its utility in medicinal chemistry and drug discovery. The molecule's three distinct functional groups offer a platform for diverse synthetic modifications:

The amino group can be a site for acylation, alkylation, or diazotization reactions, allowing for the introduction of various side chains or conversion into other functional groups. mdpi.com

The nitro group , as previously mentioned, can be reduced to a second amino group, yielding a diaminopyridine derivative. Such derivatives are common structural motifs in pharmacologically active compounds.

The methyl group can influence the molecule's steric and electronic properties, potentially affecting its reactivity and the biological activity of its downstream products.

Future academic research will likely continue to explore the use of this compound as a key building block for creating novel, complex molecules with potential therapeutic value. Its structural features make it an ideal starting point for combinatorial chemistry approaches aimed at discovering new lead compounds in drug development programs.

Properties

IUPAC Name |

6-methyl-5-nitropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPSBEGGSZWYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Methyl 5 Nitropyridin 3 Amine

Established Synthetic Routes to 6-Methyl-5-nitropyridin-3-amine and Analogous Pyridine (B92270) Derivatives

The synthesis of substituted nitropyridines like this compound can be approached through several strategic pathways. These methods often involve the construction of the pyridine ring itself or the modification of a pre-existing pyridine scaffold.

Multi-component Reaction Strategies for Substituted Nitropyridines

One notable MCR for synthesizing substituted 5-nitropyridines involves the reaction of a 2-nitroacetophenone or nitroacetone, an aldehyde derivative like acetaldehyde (B116499) diethyl acetal, a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297). mdpi.combohrium.com This approach first yields 5-nitro-1,4-dihydropyridine derivatives, which can then be oxidized to the corresponding nitropyridines. mdpi.combohrium.comresearchgate.net For instance, the reaction of 2-nitroacetophenone, acetaldehyde diethyl acetal, a β-dicarbonyl compound, and ammonium acetate in acetic acid produces 4-methyl-substituted 5-nitro-1,4-dihydropyridines, which upon oxidation, yield 2,4-dimethyl-5-nitropyridines. mdpi.com

Another MCR strategy for producing unsymmetrical 5-nitropyridines involves the reaction of enamines with nitroacetophenone or nitroacetone and triethyl orthoformate. researchgate.net The use of aryl-substituted nitroacetophenones in these reactions allows for the synthesis of 6-aryl-substituted 5-nitropyridines. researchgate.netbuketov.edu.kz

| Reactants | Product Type | Key Features |

| 2-nitroacetophenone, acetaldehyde diethyl acetal, β-dicarbonyl compound, ammonium acetate | 4-methyl-substituted 5-nitro-1,4-dihydropyridines (precursors to nitropyridines) | Leads to previously inaccessible substituted 5(3)-nitropyridines after oxidation. mdpi.combohrium.com |

| Enamine, nitroacetophenone/nitroacetone, triethyl orthoformate | 4-unsubstituted 5-nitropyridines | A one-step method to synthesize precursors for other complex heterocycles. mdpi.com |

| Aryl-substituted nitroacetophenones, 1,3-dicarbonyl compounds, aldehydes | 6-aryl-substituted 5-nitropyridines | Reduces reaction time and increases yield compared to other methods. buketov.edu.kz |

Preparative Approaches via Halogenated Pyridine Intermediates

Halogenated pyridines are versatile intermediates in the synthesis of substituted pyridines. The halogen atom can be readily displaced by nucleophiles, making it a key functional group for introducing other substituents, such as an amino group.

The synthesis of nitropyridine derivatives can be achieved from halogenated aminopyridines. google.com For example, 4-chloro-2-amino-3-nitropyridine can be synthesized and subsequently modified. google.com A general approach involves the reaction of a chloropyridine derivative with an amine. For instance, 2-chloro-3-nitropyridine (B167233) can react with methylamine (B109427) to form N-methyl-2-nitropyridin-3-amine. evitachem.com

The synthesis of halogenated pyridines themselves can be challenging, but methods have been developed to introduce halogens at specific positions on the pyridine ring. chemrxiv.org

Nitration Protocols for Pyridine Ring Systems

The direct nitration of the pyridine ring is a fundamental transformation for the synthesis of nitropyridines. However, the electron-deficient nature of the pyridine ring and the formation of pyridinium (B92312) ions in acidic media make electrophilic substitution, including nitration, difficult. wikipedia.orgkochi-tech.ac.jp Direct nitration of pyridine itself is sluggish and often requires harsh conditions. wikipedia.org

Several effective nitration protocols have been developed to overcome these challenges:

Dinitrogen Pentoxide (N₂O₅): The reaction of pyridine with dinitrogen pentoxide in an organic solvent, followed by treatment with aqueous sodium bisulfite, yields 3-nitropyridine (B142982) in good yields. ntnu.noresearchgate.netresearchgate.net This method can be applied to substituted pyridines as well. researchgate.net The mechanism is proposed to involve the formation of an N-nitropyridinium ion, followed by a ntnu.noCurrent time information in Bangalore, IN. sigmatropic shift of the nitro group. ntnu.noresearchgate.net

Nitric Acid in Trifluoroacetic Anhydride: This system can generate dinitrogen pentoxide in situ and provides comparable or higher yields of 3-nitropyridines compared to using pre-formed dinitrogen pentoxide. scribd.com

Nitric Acid and Sulfuric Acid/Oleum: A mixture of nitric acid and concentrated sulfuric acid is a classic nitrating agent, but often requires high temperatures for pyridine nitration. wikipedia.org Using fuming sulfuric acid (oleum) instead of concentrated sulfuric acid can significantly increase the yield of nitration for certain pyridine derivatives, such as pyridine-2,6-diamines. google.com

Nitronium Tetrafluoroborate (NO₂BF₄): This reagent can be used for the nitration of pyridine derivatives where the nitrogen atom is sterically or electronically shielded. wikipedia.org

Nitration of Pyridine N-oxide: The N-oxide derivative of pyridine is more susceptible to electrophilic substitution at the 4-position. Nitration of pyridine N-oxide followed by deoxygenation of the N-oxide group is a viable strategy for synthesizing certain nitropyridines. wikipedia.org

| Nitrating Agent | Substrate | Product | Yield |

| Dinitrogen Pentoxide / NaHSO₃ | Pyridine | 3-Nitropyridine | 77% researchgate.net |

| Nitric Acid / Trifluoroacetic Anhydride | Pyridines | 3-Nitropyridines | 10-83% scribd.com |

| Nitric Acid / Oleum | Pyridine-2,6-diamines | Nitrated pyridine-2,6-diamines | >90% google.com |

Retrosynthetic Analysis in the Design of 6-Methylpyridin-3-amine Analogs

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. amazonaws.com For a molecule like 6-methylpyridin-3-amine, a retrosynthetic approach would involve key disconnections of the C-N and C-C bonds.

A common disconnection strategy for amines is the C-N bond, leading back to a pyridine precursor and an amine source. youtube.com For 6-methylpyridin-3-amine, this suggests a precursor such as a halogenated or otherwise activated 2-methyl-5-nitropyridine (B155877).

A retrosynthetic analysis for 6-methylpyridin-3-amine could start by disconnecting the amino group, suggesting the reduction of a nitro group. youtube.com This leads back to 2-methyl-5-nitropyridine. The synthesis of this intermediate could then be planned, for example, by the decarboxylation of 2-(5-nitropyridin-2-yl)malonic acid, which in turn can be prepared from 2-chloro-5-nitropyridine (B43025) and diethyl malonate. youtube.com This highlights a multi-step synthesis starting from a simple nitropyridine derivative.

Functional Group Interconversions and Derivatization Strategies

Once the substituted nitropyridine core is synthesized, functional group interconversions are crucial for arriving at the final target molecule. A key transformation for this compound is the reduction of the nitro group.

Catalytic and Chemical Reduction of Nitro Groups to Amino Functionalities

The reduction of a nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. This can be achieved through various catalytic and chemical methods.

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction.

Palladium on Carbon (Pd/C): This is a highly effective catalyst for the reduction of nitro groups using hydrogen gas or a transfer hydrogenation source like triethylsilane. organic-chemistry.org

Rhodium on Carbon (Rh/C): This catalyst, in the presence of hydrazine (B178648) monohydrate, can be used for the reduction of nitro groups. rsc.org

Rhodium Oxide (Rh₂O₃): This commercially available catalyst is effective for the hydrogenation of pyridines under mild conditions, though it can also reduce other functional groups like nitro groups. rsc.org

Nickel Catalysts: Raney nickel with hydrogen is a classic method for nitro group reduction. youtube.com A Ni(acac)₂/PMHS system has been shown to be excellent for the chemoselective reduction of nitro compounds. researchgate.net

Chemical Reduction:

Metal-based Reagents:

Tin(II) Chloride (SnCl₂): A widely used reagent for the reduction of aromatic nitro compounds.

Iron (Fe) in Acetic Acid: A classic and cost-effective method for nitro group reduction. researchgate.net

Samarium (Sm): Samarium metal in the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide can chemoselectively reduce aromatic nitro groups. organic-chemistry.org

Metal-Free Reductions:

Trichlorosilane (HSiCl₃) and a Tertiary Amine: This system provides a mild, metal-free method for the reduction of both aromatic and aliphatic nitro groups with good functional group tolerance. bohrium.com

Tetrahydroxydiboron: This reagent can be used for the metal-free reduction of nitroaromatics in water. organic-chemistry.org

The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.orgresearchgate.netbohrium.com

| Reagent/Catalyst | Reducing Agent | Key Features |

| Pd/C | H₂ or Triethylsilane | Highly efficient and can be used at low catalyst loadings. organic-chemistry.org |

| Ni(acac)₂ | PMHS | Excellent for chemoselective transfer hydrogenation. researchgate.net |

| HSiCl₃ | Tertiary Amine | Metal-free, mild, and tolerates many functional groups. bohrium.com |

| Fe | Acetic Acid | Cost-effective and widely used. researchgate.net |

Nucleophilic Substitution Reactions on the Pyridine Core of Nitropyridine Derivatives

The presence of a nitro group on the pyridine ring significantly influences its reactivity, making it susceptible to nucleophilic attack. This allows for a variety of functionalizations. evitachem.com For instance, the chlorine atoms in nitropyridine derivatives can be selectively substituted. In the synthesis of a potent kinase p70S6Kβ inhibitor, 2,6-dichloro-3-nitropyridine (B41883) served as a key intermediate. It reacted with 3-aminoisoquinoline derivative in a regioselective nucleophilic substitution of the chlorine at the 2-position of the pyridine ring. mdpi.com Similarly, in the synthesis of Janus kinase 2 (JAK2) inhibitors, 2-chloro-5-methyl-3-nitropyridine (B188117) underwent nucleophilic substitution of the activated chlorine atom with secondary amines. mdpi.comnih.gov

Another important reaction is the conversion of nitropyridines to their corresponding methoxy (B1213986) derivatives. This is often done by first converting the pyridone to a chloropyridine, which is then reacted with a methoxide (B1231860) source. nih.gov The resulting methoxy derivatives can then undergo further reactions, such as N-phenacylation. nih.gov

The following table summarizes some key nucleophilic substitution reactions on nitropyridine derivatives:

| Nitropyridine Derivative | Nucleophile | Product | Reference |

| 2,6-Dichloro-3-nitropyridine | 3-Amino-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline | N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | researchgate.net |

| 2-Chloro-5-methyl-3-nitropyridine | Secondary amines | N-substituted-5-methyl-3-nitropyridin-2-amines | mdpi.comnih.gov |

| 6-Methyl-beta-nitropyridin-2-ones | - | 2-Chloro-6-methyl-beta-nitropyridines | nih.gov |

| 2-Chloro-6-methyl-beta-nitropyridines | Methoxide | 2-Methoxy-6-methyl-beta-nitropyridines | nih.gov |

Cyclization Reactions for the Formation of Novel Heterocyclic Architectures from Pyridine Precursors

Pyridine precursors, including this compound and its derivatives, are valuable starting materials for the synthesis of a variety of fused heterocyclic systems. For example, from appropriately substituted nitropyridines, imidazopyridines and azaindoles can be formed. researchgate.net

One notable application is in the synthesis of 1,7-naphthyridines through the Friedländer annulation. This reaction involves the condensation of a 3-aminopyridine (B143674) derivative with a ketone. For instance, 3-amino-4-acetylpyridine can undergo a self-condensation reaction in the presence of excess sodium hydride to produce a 1,7-naphthyridine (B1217170) derivative in quantitative yield. ntnu.no Similarly, 3-aminoisonicotinaldehyde (B120943) reacts with various aryl ketones to form 2-aryl- and 2,3-diaryl-1,7-naphthyridines. ntnu.no

Furthermore, N-phenacyl derivatives of 4,6-dimethyl-5-nitropyridin-2-one can undergo cyclization under different conditions to yield distinct heterocyclic structures. Treatment with a base leads to the formation of 5-hydroxy-8-nitroindolizine, while acidic conditions result in a 5-methyl-6-nitrooxazolo[3,2-a]pyridinium salt. This salt can then be recyclized with sodium methoxide to produce 5-methoxy-8-nitroindolizine. nih.gov

Generation of Hydrazine and Other Nitrogen-Containing Derivatives

The nitro group in nitropyridines can be reduced to an amino group, which can then be further functionalized. For example, the reduction of 2-methyl-5-nitropyridine with nickel and hydrogen in methanol (B129727) yields 6-methylpyridin-3-amine. youtube.com

Hydrazine derivatives of nitropyridines can also be synthesized. The reaction of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile with hydrazine hydrate (B1144303) produces 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. researchgate.net Additionally, 6-nitropyridine-3-carbonyl chloride reacts with hydrazine hydrate to form 6-nitropyridine-3-carbohydrazide. ijprajournal.com

Mechanistic Studies of Reactions Involving this compound and Related Nitropyridines

Insights into Electrophilic Aromatic Substitution Mechanisms in Nitropyridines

Direct electrophilic aromatic substitution on the pyridine ring is generally difficult. researchgate.net Nitration of pyridine itself, for instance, gives very low yields of 3-nitropyridine under harsh conditions. researchgate.net However, the nitration of pyridine can be achieved with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. Subsequent reaction with SO2/HSO3- in water yields 3-nitropyridine. researchgate.netresearchgate.netiupac.org The mechanism of this reaction is not a typical electrophilic aromatic substitution but involves the migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring via a Current time information in Bangalore, IN.psu.edu sigmatropic shift. researchgate.netresearchgate.netiupac.org

Vicarious Nucleophilic Substitution of Hydrogen (VNSH) Pathways

Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds like nitropyridines. psu.eduorganic-chemistry.org This reaction allows for the nucleophilic replacement of a hydrogen atom by a carbanion that has a leaving group at the nucleophilic center. organic-chemistry.org The mechanism involves the initial formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group. acs.orgnih.gov

VNS reactions have been successfully applied to various nitropyridines. For example, 3-nitropyridine and 4-substituted-3-nitropyridines can be aminated with ammonia (B1221849) and amines using the VNS method to produce 4-substituted-2-alkylamino-5-nitropyridines with high regioselectivity and yields. researchgate.netresearchgate.netiupac.org The VNS method has also been used for the alkylation of 3-nitropyridines. researchgate.net In a specific application, substituted 3-nitropyridines were used as precursors for the synthesis of semicarbazide-sensitive amine oxidase (SSAO) inhibitors through a VNS reaction with methyl chloroacetate (B1199739) under strongly basic conditions. mdpi.comnih.gov

Intramolecular Rearrangements and Nitro Group Migrations

Intramolecular rearrangements, particularly those involving the migration of a nitro group, are a fascinating aspect of nitropyridine chemistry. As mentioned earlier, the nitration of pyridine with dinitrogen pentoxide involves a Current time information in Bangalore, IN.psu.edu sigmatropic shift of the nitro group. researchgate.netresearchgate.netiupac.org This type of rearrangement has also been observed in other systems. researchgate.net

Another significant rearrangement is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution has been observed in compounds like 2-[(2-aminophenyl)thio]-3-nitropyridine. rsc.org The reaction of sodium 3-amino-2-pyridinethiolate with 4-chloro-3-nitropyridine (B21940) initially forms a sulfide, which upon heating in DMF, is thought to undergo a Smiles rearrangement to produce a 3,6-diazaphenothiazine. nih.gov

Nitro group migration has also been reported in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents, where an unexpected nitro-group migration from the 4-position to the 3-position was observed. clockss.org

Influence of Substituents (e.g., Nitro, Amino, Methyl) on Regioselectivity and Reactivity

The pyridine ring itself is generally susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). The presence of a strongly electron-withdrawing nitro group further activates the ring for nucleophilic aromatic substitution (SNAr). Conversely, electron-donating groups like amino and methyl groups tend to deactivate the ring towards nucleophiles but can direct electrophilic substitution, although such reactions are less common for this highly substituted nitropyridine.

Influence of the Nitro Group:

The nitro group (-NO₂) at the C5 position is a powerful electron-withdrawing group, primarily through a strong negative resonance (-R) effect and a negative inductive (-I) effect. Its presence is the single most dominant factor influencing the reactivity of the molecule.

Activation towards Nucleophiles: The nitro group significantly depletes electron density from the pyridine ring, making it highly electrophilic and susceptible to attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, these are the C6 and C2/C4 positions.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): In related nitropyridine systems, the nitro group is a key director for incoming nucleophiles. For instance, in the amination of 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the C2 position (ortho to the nitro group) over the C6 position (para to the nitro group). stackexchange.com This preference is attributed to the powerful inductive electron withdrawal of the nitro group, which makes the adjacent C2 position more electron-deficient and thus more prone to kinetically controlled nucleophilic attack. stackexchange.com Research on 2,6-dichloro-3-nitropyridine confirmed that nucleophilic substitution occurs with high regioselectivity at the 2-position. researchgate.net

Intramolecular Interactions: The nitro group can participate in intramolecular hydrogen bonding. For example, in a related diarylamine structure, an intramolecular hydrogen bond forms between the nitro group and the amine proton, which can influence the conformation and reactivity of the molecule. researchgate.net

Influence of the Amino Group:

The amino group (-NH₂) at the C3 position is a strong electron-donating group due to its positive resonance (+R) effect, which involves the lone pair of electrons on the nitrogen atom delocalizing into the pyridine ring. It also has a weaker negative inductive (-I) effect.

Directing Effect: In electrophilic aromatic substitution (which is generally disfavored due to the deactivating effect of the pyridine nitrogen and the nitro group), an amino group would strongly direct incoming electrophiles to the ortho and para positions. However, for this compound, the positions ortho (C2, C4) and para (ring nitrogen) to the amino group are already substituted or influenced by other groups.

Nucleophilicity and Basicity: The amino group itself is a nucleophilic center and can react with electrophiles. smolecule.com Its basicity is reduced by the electron-withdrawing nitro group on the same ring. The amino group can also engage in hydrogen bonding, which can enhance its reactivity in certain reactions like nucleophilic substitutions. cymitquimica.com Studies on related 2-amino-5-nitropyridine (B18323) derivatives show that the amino group acts as a donor of π-electrons. researchgate.net

Influence of the Methyl Group:

The methyl group (-CH₃) at the C6 position is a weak electron-donating group, acting through a positive inductive (+I) effect and hyperconjugation.

Electronic Effect: The methyl group donates electron density to the ring, slightly deactivating it towards nucleophilic attack at the adjacent C6 position. This effect is generally weaker compared to the powerful influences of the nitro and amino groups.

Steric Hindrance: The methyl group can exert steric hindrance, potentially impeding the approach of bulky reagents to the adjacent C6 and C5 positions. This steric factor can play a significant role in determining the regioselectivity of reactions. For example, in nucleophilic substitution reactions on the pyridine ring, a methyl group ortho to a potential reaction site can inhibit the reaction. researchgate.net

The combined influence of these three substituents results in a complex reactivity profile. The strong activation by the nitro group generally dominates, making the molecule a substrate for various nucleophilic substitution reactions. The amino and methyl groups then modulate this reactivity and, along with the pyridine nitrogen, fine-tune the regiochemical outcome of these transformations.

Table 1: Summary of Substituent Effects on the Reactivity and Regioselectivity of the Pyridine Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity | Influence on Regioselectivity |

| Nitro (-NO₂) ** | 5 | Strong electron-withdrawal (-R, -I) | Strongly activates the ring towards nucleophilic attack. | Directs nucleophiles to ortho (C4, C6) and para (C2) positions. stackexchange.com |

| Amino (-NH₂) | 3 | Strong electron-donation (+R > -I) | Deactivates the ring towards nucleophilic attack; activates towards electrophilic attack (if feasible). The group itself is nucleophilic. smolecule.com | Directs electrophiles to ortho (C2, C4) and para (ring N) positions. Can participate in hydrogen bonding. cymitquimica.com |

| Methyl (-CH₃) ** | 6 | Weak electron-donation (+I, hyperconjugation) | Weakly deactivates the ring towards nucleophilic attack. | Can provide steric hindrance at the C6 position and influence the approach to the C5 position. researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 6 Methyl 5 Nitropyridin 3 Amine

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

A comprehensive analysis using multiple spectroscopic methods is essential for unambiguous structure confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 6-Methyl-5-nitropyridin-3-amine is expected to show distinct signals for each unique proton environment. This would include two signals for the aromatic protons on the pyridine (B92270) ring, a signal for the amine (-NH₂) protons, and a signal for the methyl (-CH₃) protons. The splitting patterns (multiplicity) of the aromatic protons would help confirm their positions relative to each other.

¹³C NMR: The carbon NMR spectrum would display six unique signals, corresponding to the six carbon atoms in the molecule (five in the pyridine ring and one in the methyl group). The chemical shifts of these signals would be influenced by the attached functional groups, with carbons bonded to the nitro and amino groups showing characteristic downfield and upfield shifts, respectively.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound

| Nucleus | Predicted Signals | Expected Chemical Shift Region (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic CH (2) | 6.0 - 9.0 | Doublets |

| Amine NH₂ | 3.0 - 6.0 | Broad Singlet | |

| Methyl CH₃ | 2.0 - 3.0 | Singlet | |

| ¹³C | Aromatic C (5) | 100 - 160 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The amine group (NH₂) would show N-H stretching bands around 3300-3500 cm⁻¹. C-H stretching from the aromatic ring and methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations and the symmetric stretch of the nitro group typically produce strong signals in the Raman spectrum. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy in Different Solvents and Conditions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the pyridine ring, nitro group, and amino group creates a conjugated system that absorbs light in the UV-visible region. The absorption maxima (λmax) would correspond to π → π* and n → π* electronic transitions. researchgate.net Studying the spectrum in solvents of varying polarity could reveal information about the nature of the electronic ground and excited states (solvatochromism). Nitroaromatic compounds are often non-fluorescent or weakly fluorescent, as the nitro group can quench fluorescence.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular weight 153.14 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 153. nih.gov High-resolution mass spectrometry (HRMS) would confirm the exact molecular formula. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30). rsc.org

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Supramolecular Interactions

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This analysis would provide exact bond lengths, bond angles, and torsion angles. nih.gov It would also reveal the planarity of the pyridine ring and the orientation of the substituent groups. Furthermore, X-ray analysis elucidates the crystal packing and identifies intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the nitro group of a neighboring molecule, which govern the supramolecular architecture. mdpi.comresearchgate.net

Methodologies for Purity Assessment and Impurity Profiling in Nitropyridine Synthesis

Ensuring the purity of a chemical compound is critical, particularly for applications in medicinal chemistry. The synthesis of nitropyridines can often lead to the formation of impurities. researchgate.netchempanda.com

Purity Assessment: High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is a standard technique for assessing the purity of the final compound. It can separate the target molecule from starting materials, by-products, and other impurities.

Impurity Profiling: The identification of potential impurities is crucial. In nitropyridine synthesis, common impurities can include regioisomers (formed if the nitration is not perfectly selective), unreacted starting materials, or by-products from side reactions. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for impurity profiling, as they can separate impurities and provide their molecular weights, which is the first step in their structural identification. pharmaguideline.com Any identified impurity present above a certain threshold (often guided by regulations such as ICH guidelines) would require full characterization. pharmaguideline.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Methylpyridin-3-amine |

| 4-Methyl-3-nitropyridin-2-amine |

Chromatographic Techniques (e.g., HPLC-PDA/MS) for Product Purification and Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and Mass Spectrometry (MS) stands as a cornerstone for the analysis and purification of organic compounds such as this compound. This powerful hyphenated technique facilitates the separation of the target molecule from unreacted starting materials, byproducts, and other impurities, while simultaneously providing critical data for its identification and purity assessment.

In a typical analytical workflow, a reversed-phase HPLC column is utilized, where the stationary phase is nonpolar. The mobile phase, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is passed through the column. A gradient elution method, where the concentration of the organic solvent is gradually increased, is often employed to achieve optimal separation of components with varying polarities. To enhance chromatographic peak shape and improve ionization efficiency for mass spectrometry, additives such as formic acid or ammonium (B1175870) acetate (B1210297) are commonly included in the mobile phase.

The PDA detector plays a crucial role by acquiring UV-Vis spectra across a range of wavelengths for all eluting compounds. The aromatic and conjugated system of this compound is expected to exhibit a distinct UV absorbance profile, which aids in its identification and quantification.

Following UV-Vis detection, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, capable of generating ions in either positive or negative mode. In positive ion mode, the protonated molecule, [M+H]⁺, is anticipated, while the deprotonated molecule, [M-H]⁻, may be observed in negative ion mode. High-resolution mass spectrometry (HRMS) provides a precise mass-to-charge ratio, enabling the determination of the compound's elemental formula with high confidence.

Illustrative HPLC-PDA/MS Parameters for the Analysis of this compound:

| Parameter | Specification |

| HPLC Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Gradient Program | 10% B to 90% B over 15 minutes |

| Column Temperature | 35 °C |

| PDA Detection Range | 200-400 nm |

| MS Ionization Mode | ESI Positive |

| Expected [M+H]⁺ (m/z) | 154.0611 |

By integrating the area under the chromatographic peak corresponding to this compound and comparing it to the total peak area, a quantitative assessment of its purity can be achieved.

Trace Metal Detection (e.g., ICP-OES) in Synthetic Pathways

The synthesis of chemical compounds often involves the use of metal-based reagents and catalysts, or may inadvertently introduce metallic impurities from reaction vessels and handling equipment. mt.com The presence of these trace metals, even at minute levels, can be detrimental to the final product's quality, stability, and intended application. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is an exceptionally sensitive analytical technique for the detection and quantification of a wide array of metals at trace and ultra-trace concentrations. mt.comdrawellanalytical.com

The operational principle of ICP-OES involves the introduction of a sample, typically in an acidic aqueous solution, into a high-temperature argon plasma. drawellanalytical.comunine.ch The extreme temperature of the plasma excites the atoms of any metallic elements present, causing them to emit light at their characteristic wavelengths. drawellanalytical.com This emitted light is collected and passed through a spectrometer, which disperses it into a spectrum. A detector then measures the intensity of light at specific wavelengths, which is directly proportional to the concentration of each metal in the original sample.

To prepare a sample of this compound for ICP-OES analysis, a precise amount of the compound is first digested using a strong acid, often with the aid of microwave-assisted heating, to break down the organic matrix and solubilize the metallic constituents. researchgate.net The resulting solution is then diluted to a known volume before being introduced into the instrument.

Common Trace Metals and Their Potential Sources in Chemical Synthesis:

| Metal | Potential Source | Significance |

| Palladium (Pd) | Cross-coupling catalysts | Can interfere with subsequent chemical transformations. |

| Platinum (Pt) | Hydrogenation catalysts | Potential for toxicity in biological systems. |

| Rhodium (Rh) | Catalysts for various transformations | May impact the kinetic profile of other reactions. |

| Ruthenium (Ru) | Metathesis catalysts | Can exhibit unwanted biological activity. |

| Nickel (Ni) | Catalysts, stainless steel reactors | Known allergen and potential toxicant. |

| Copper (Cu) | Reagents, pipes (B44673) and fittings | Can act as a catalyst for degradation pathways. |

| Iron (Fe) | Stainless steel reactors, reagents | May lead to discoloration and product instability. |

| Lead (Pb) | Contamination from reagents or environment | Recognized as a cumulative toxin. |

| Arsenic (As) | Contamination from starting materials | Known to be highly toxic. |

| Mercury (Hg) | Environmental contamination | Poses significant health and environmental risks. |

The exceptional sensitivity of ICP-OES, with detection limits often in the parts-per-billion (ppb) range, ensures that the final product adheres to stringent purity specifications. drawellanalytical.com This analytical oversight is crucial for maintaining high standards of quality control throughout the synthetic process.

Computational and Theoretical Investigations of 6 Methyl 5 Nitropyridin 3 Amine

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations have become an indispensable tool for predicting and understanding the properties of molecules at the atomic level. These methods allow for the detailed examination of molecular geometries, conformational preferences, and energetic landscapes, providing insights that complement experimental findings.

Computational Optimization of Molecular Geometries and Stability

The optimization of molecular geometry is a fundamental step in computational chemistry, aiming to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For molecules like 2-amino-3-nitro-6-methyl pyridine (B92270) and 2-amino-3-methyl-5-nitropyridine (B21948), geometry optimization has been performed using DFT methods. journalijar.comsemanticscholar.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum. journalijar.com

The calculated geometric parameters can be compared with experimental data from X-ray crystallography if available, or with data from structurally similar compounds. For instance, in a study on 2-amino-3-methyl-5-nitropyridine, the computed bond lengths and angles were compared with the X-ray data of a closely related molecule, 2-amino-5-nitropyridinium sulfamate. semanticscholar.org Such comparisons help to validate the computational methodology and provide confidence in the predicted molecular structure.

Table 1: Selected Optimized Geometrical Parameters for a Related Isomer, 2-amino-3-nitro-6-methyl pyridine

| Parameter | Bond/Angle | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

| Bond Length (Å) | C2-N8 | 1.353 | 1.365 |

| C3-N9 | 1.465 | 1.478 | |

| N9-O10 | 1.229 | 1.245 | |

| N9-O11 | 1.229 | 1.245 | |

| Bond Angle (°) | C2-C3-N9 | 120.3 | 120.0 |

| C3-C2-N8 | 118.9 | 119.2 | |

| Dihedral Angle (°) | C3-C2-N8-H13 | 179.9 | 179.9 |

| C2-C3-N9-O10 | -179.9 | -179.9 |

Data adapted from a study on 2-amino-3-nitro-6-methyl pyridine. journalijar.com

Electronic Structure Analysis of 6-Methyl-5-nitropyridin-3-amine

The electronic properties of a molecule are crucial in determining its reactivity, spectral behavior, and potential applications. Computational methods provide a deep understanding of the electronic landscape of molecules like this compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For the related compound 2-amino-3-nitro-6-methyl pyridine, the HOMO and LUMO energies were calculated, and the analysis showed that charge transfer occurs within the molecule. journalijar.com Similarly, for 2-amino-3-methyl-5-nitropyridine, the HOMO and LUMO energies were determined using the B3LYP/cc-pVTZ basis set. semanticscholar.orgnih.gov

Table 2: Frontier Molecular Orbital Energies and Gap for a Related Isomer, 2-amino-3-methyl-5-nitropyridine

| Parameter | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -2.89 |

| HOMO-LUMO Gap | 3.56 |

Data adapted from a study on 2-amino-3-methyl-5-nitropyridine. semanticscholar.orgnih.gov

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is crucial for understanding intramolecular charge transfer and hyperconjugative interactions.

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Chemical Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For 2-amino-3-methyl-5-nitropyridine, MEP analysis has been performed to identify the reactive sites. semanticscholar.orgnih.gov The results typically show that the negative potential is concentrated around the oxygen atoms of the nitro group, making them likely sites for electrophilic attack. Conversely, the positive potential is often located around the hydrogen atoms of the amino group, indicating these as potential sites for nucleophilic interaction.

Simulated Vibrational Spectroscopy and Detailed Spectral Assignments

Theoretical vibrational analysis is a cornerstone of computational chemistry, enabling the prediction and interpretation of infrared (IR) and Raman spectra. For substituted nitropyridines, DFT calculations are commonly employed to compute harmonic vibrational frequencies, which are then compared with experimental spectra.

Quantum chemical calculations have been successfully used to study the molecular structure and vibrational spectra of related nitropyridine derivatives, such as 2-amino-3-methyl-5-nitropyridine (2A3M5NP). nih.gov In such studies, the geometry of the molecule is first optimized, typically using the B3LYP functional with a basis set like cc-pVTZ, to find the most stable energetic configuration. nih.gov Following optimization, vibrational frequency calculations are performed. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental Fourier Transform Infra-Red (FTIR) and FT-Raman spectra. nih.gov

The assignment of specific vibrational modes to the calculated frequencies is achieved through Potential Energy Distribution (PED) analysis. nih.gov PED provides a detailed description of the contribution of individual internal coordinates (like stretching, bending, and torsion) to each normal mode of vibration. This allows for a complete and unambiguous assignment of the observed spectral bands. For example, in a typical nitropyridine structure, characteristic vibrational modes include N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro (NO2) group, C-H stretching and bending, and various pyridine ring vibrations.

Table 1: Representative Theoretical Vibrational Mode Assignments for a Nitropyridine Derivative

| Calculated Wavenumber (cm⁻¹) | Assignment (Based on PED) | Vibrational Mode |

| ~3500 | >95% | N-H Asymmetric Stretch |

| ~3400 | >95% | N-H Symmetric Stretch |

| ~1560 | ~80% | NO₂ Asymmetric Stretch |

| ~1340 | ~75% | NO₂ Symmetric Stretch |

| ~1620 | ~60% | NH₂ Scissoring |

| ~1310 | ~50% | C-N Stretch |

| ~850 | ~55% | C-NO₂ Stretch |

Note: This table is a representative example based on typical values for nitropyridine derivatives. Actual values for this compound would require specific calculations.

Photophysical Properties and Excited State Dynamics through Theoretical Computation

Theoretical computations are crucial for understanding the photophysical properties of molecules, including how they absorb light and dissipate the absorbed energy. These studies can predict a molecule's electronic absorption spectrum, fluorescence behavior, and photostability.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the excited states of molecules and simulate their electronic absorption spectra. nih.govresearchgate.net This analysis provides information on the wavelengths of maximum absorption (λmax), the intensity of the absorption (oscillator strength), and the nature of the electronic transitions involved.

For molecules like this compound, TD-DFT calculations can predict the UV-Visible absorption spectrum, which typically arises from transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov In a study on the related compound 2-amino-3-methyl-5-nitropyridine, TD-DFT was used to analyze the electronic absorption spectrum, determining the energies and characteristics of the transitions. nih.gov Similar investigations on other heterocyclic compounds have shown that TD-DFT calculations, often performed with a solvation model to mimic solvent effects, can accurately match experimental UV-Vis spectra. researchgate.nettandfonline.com These transitions often involve intramolecular charge transfer (ICT), where electron density moves from an electron-donating part of the molecule (like the amino group) to an electron-accepting part (like the nitro group). tandfonline.com

Table 2: Example of TD-DFT Calculated Electronic Transitions

| Excited State | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

| S1 | ~380 | 0.15 | HOMO -> LUMO | π -> π* (ICT) |

| S2 | ~295 | 0.08 | HOMO-1 -> LUMO | π -> π |

| S3 | ~270 | 0.05 | HOMO -> LUMO+1 | π -> π |

Note: This table presents hypothetical data illustrating typical TD-DFT results for a nitropyridine derivative. The values are for illustrative purposes only.

Computational methods can also predict the fate of a molecule after it absorbs light, offering insights into its photostability and potential to fluoresce. The study of excited-state potential energy surfaces reveals the likely deactivation pathways.

For nitroaromatic compounds, a key factor in photostability is the competition between different decay channels from the excited state. A computational and ultrafast spectroscopy study on 6-Amino-5-nitropyridin-2-ol (B1280307), a structurally similar unnatural nucleobase, revealed superior photostability compared to natural DNA bases. acs.org Theoretical calculations showed that after photoexcitation, the molecule deactivates extremely rapidly (within sub-picoseconds) through a non-radiative pathway known as internal conversion. acs.org This process was found to be mediated by the rotation of the nitro group, which provides an efficient route for the molecule to return to its ground state without undergoing photochemical reactions or populating long-lived triplet states that are often responsible for photodamage. acs.org

The calculations indicated that this ultrafast deactivation channel effectively outcompetes other pathways, such as intersystem crossing to the triplet manifold or fluorescence emission. acs.org The fluorescence quantum yield was therefore predicted to be very low. This superior photostability, conferred by an efficient and rapid internal conversion mechanism, is a critical property for molecules intended for use in biological or materials science applications where resistance to photodegradation is required. acs.org Similar theoretical approaches could be applied to this compound to predict its photostability and fluorescence characteristics.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Nitropyridine Derivatives

Impact of Substituent Position and Electronic Nature on Chemical Reactivity and Biological Interactions

The chemical behavior of the 6-Methyl-5-nitropyridin-3-amine scaffold is governed by the interplay of its three key substituents. The pyridine (B92270) ring itself is electron-deficient compared to benzene (B151609), due to the electronegative nitrogen atom. The attached functional groups further modulate this electronic character.

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the 5-position is a powerful EWG, significantly reducing the electron density of the pyridine ring. nih.gov This deactivation makes the ring less susceptible to electrophilic aromatic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group (positions 2, 4, and 6). nih.gov

Electron-Donating Groups (EDGs): The amino group (-NH₂) at the 3-position and the methyl group (-CH₃) at the 6-position are both electron-donating. The amino group is a strong activator via resonance, while the methyl group is a weak activator through induction and hyperconjugation. The presence of these EDGs can partially counteract the deactivating effect of the nitro group, influencing the regioselectivity of substitution reactions. For instance, in related 3-nitropyridines, amination reactions can be directed to the position para to the nitro group. researchgate.net

The consideration of protonation equilibria and rates of quaternisation of substituted pyridines shows that dipolar electron-withdrawing groups exert their influence primarily through induction. rsc.org The specific positioning of these groups in this compound creates a unique push-pull system that can be exploited in synthesis and molecular design.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Nitro (-NO₂) | 5 | Strongly Electron-Withdrawing | Deactivates ring to electrophilic attack; Activates ring to nucleophilic attack at C2, C4, C6 |

| Amino (-NH₂) | 3 | Strongly Electron-Donating | Activates ring to electrophilic attack; Modulates regioselectivity |

| Methyl (-CH₃) | 6 | Weakly Electron-Donating | Slightly activates the ring; provides steric bulk |

Role of the Nitro and Amino Groups in Molecular Recognition and Binding Affinity

In the context of medicinal chemistry, the amino and nitro groups are critical pharmacophoric features that facilitate interactions with biological targets such as enzymes and receptors.

The amino group at the 3-position is a primary hydrogen bond donor, capable of forming strong, directional interactions with hydrogen bond acceptors like carbonyl oxygens or nitrogen atoms on amino acid side chains within a protein's binding pocket. rsc.orgunina.it This is a crucial interaction for anchoring a ligand to its receptor.

The nitro group at the 5-position, with its two oxygen atoms, acts as a potent hydrogen bond acceptor. svedbergopen.com Its strong electron-withdrawing nature also allows it to participate in dipole-dipole and electrostatic interactions. researchgate.net In some molecular structures, an intramolecular hydrogen bond can form between a nitro group and a nearby amine, which can pre-organize the molecule into a specific conformation for receptor binding. mdpi.com The inclusion of nitro groups in drug molecules can influence their stability, solubility, and receptor binding affinity. svedbergopen.com

The relative positioning of the hydrogen bond donor (amino group) and acceptor (nitro group) on the rigid pyridine scaffold creates a specific vector for molecular recognition, which is a key principle in rational drug design.

| Functional Group | Interaction Type | Role in Molecular Recognition |

|---|---|---|

| Amino (-NH₂) | Hydrogen Bond Donor | Anchoring to receptor via interactions with H-bond acceptors (e.g., C=O, N) |

| Ionic Bonding (if protonated) | Interaction with negatively charged residues (e.g., Asp, Glu) | |

| Nitro (-NO₂) | Hydrogen Bond Acceptor | Binding to H-bond donors (e.g., -OH, -NH) on the receptor |

| Dipole-Dipole Interactions | Orientation within the binding pocket due to its strong dipole moment |

Pyridine Ring System as a Privileged Scaffold in Modern Medicinal Chemistry

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its frequent appearance in a wide array of biologically active compounds, including numerous FDA-approved drugs. dovepress.comnih.gov The utility of the pyridine scaffold stems from several key properties:

Bioisostere of Benzene: It can often replace a benzene ring in a drug molecule while introducing a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility and other pharmacokinetic properties. nih.gov

Synthetic Versatility: The pyridine ring can be readily functionalized, allowing for the systematic modification of substituents to optimize biological activity, selectivity, and metabolic stability. nih.govresearchgate.net

Biological Significance: The pyridine nucleus is found in essential natural molecules like vitamins (niacin, pyridoxine) and coenzymes (NAD/NADH), indicating its inherent biocompatibility. nih.govnih.gov

The this compound framework benefits from these inherent advantages, providing a robust and tunable platform for developing new therapeutic agents. Its derivatives have been explored for various activities, including as kinase inhibitors and antimicrobial agents. nih.gov

Rational Molecular Design Approaches Based on the this compound Framework

The this compound scaffold serves as a valuable starting point for rational drug design. Its defined substitution pattern allows for targeted modifications to probe interactions with a specific biological target.

One prominent strategy involves using the 3-amino group as a vector for synthetic elaboration. For example, in the design of kinase inhibitors, the amino group can be acylated or coupled with other aromatic or heterocyclic systems to extend into different sub-pockets of the ATP-binding site. A study focused on designing inhibitors for the monopolar spindle 1 (MPS1) kinase used a related N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine scaffold. mdpi.com In this design, the 3-nitropyridin-2-amine portion was designed to interact with the hinge region of the kinase, a common strategy for achieving potent and selective inhibition.

The nitro group can also serve as a synthetic handle. It can be reduced to an amino group, which can then be further functionalized, or it can be displaced via nucleophilic aromatic substitution to introduce new functionalities. This versatility allows chemists to generate libraries of compounds based on the core scaffold for high-throughput screening and SAR studies. For instance, various 2-substituted-5-nitropyridines have been synthesized from 3-nitropyridine (B142982), demonstrating the feasibility of such synthetic manipulations. researchgate.net

The methyl group at the 6-position provides a steric influence and can be modified to explore specific pockets within a binding site or to block unwanted metabolism at that position.

Advanced Applications and Research Frontiers of Nitropyridine Scaffolds

Development of Novel Chemical Probes and Synthetic Intermediates

Nitropyridine derivatives, including 6-Methyl-5-nitropyridin-3-amine and its analogs, are valuable synthetic intermediates in the preparation of a diverse range of heterocyclic systems. mdpi.com Their utility stems from the reactivity of the nitro group and the pyridine (B92270) ring, which allows for various chemical modifications. For instance, 2-chloro-5-methyl-3-nitropyridine (B188117), a related compound, can be oxidized to a carboxylic acid and subsequently coupled with amines to form potent Janus kinase 2 (JAK2) inhibitors. nih.gov Similarly, 2-amino-4-methyl-5-nitropyridine (B42881) serves as a starting material for the synthesis of the highly selective DNA-dependent protein kinase inhibitor AZD7648. mdpi.com The strategic placement of the nitro group and other substituents on the pyridine ring allows for the development of compounds with specific biological targets.

The synthesis of various bioactive molecules often involves the use of nitropyridine precursors. For example, 2-chloro-6-methyl-5-nitropyridine is a key intermediate in the production of various active pharmaceutical ingredients (APIs). nordmann.global Furthermore, the chemical versatility of nitropyridines enables their use in creating complex molecules with potential therapeutic applications. nbinno.com

Explorations in Medicinal Chemistry and Pharmacological Target Identification

The pyridine ring is a privileged structure in drug design, and the incorporation of a nitro group can significantly enhance the pharmacological properties of these compounds. mdpi.comrsc.org Nitropyridine derivatives have demonstrated a wide range of biological activities, making them a focal point of research in medicinal chemistry. mdpi.comfrontiersin.org

Design and Mechanism of Kinase Inhibitors (e.g., JAK2, GSK3, MPS1, FGFR4)

Nitropyridine scaffolds have been instrumental in the development of inhibitors for various kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer and inflammatory disorders.

JAK2 Inhibitors: A series of potent Janus kinase 2 (JAK2) inhibitors have been synthesized using 2-chloro-5-methyl-3-nitropyridine as a starting material. nih.gov The most potent of these compounds exhibited inhibitory concentrations (IC50) in the range of 8.5–12.2 µM. nih.gov The discovery of a mutation in the JAK2 gene (V617F) that leads to its constitutive activation in myeloproliferative neoplasms has made it a significant therapeutic target. nih.gov

GSK3 Inhibitors: Novel heterocyclic compounds that inhibit glycogen (B147801) synthase kinase-3 (GSK3) have been developed from 2,6-dichloro-3-nitropyridine (B41883). nih.gov The most active GSK3 inhibitor in this series, featuring a 2,4-dichlorophenyl moiety, demonstrated an IC50 of 8 nM and an EC50 of 0.13 μM. nih.gov

MPS1 and p70S6Kβ Inhibitors: A derivative synthesized from 2,6-dichloro-3-nitropyridine, while not showing the expected activity against kinase MPS1, was found to inhibit p70S6Kβ with an IC50 of 444 nM, marking it as a potential starting point for developing more specific inhibitors. nih.gov

Table 1: Kinase Inhibitory Activity of Nitropyridine Derivatives

| Kinase Target | Starting Material | Key Structural Feature | Potency (IC50) |

|---|---|---|---|

| JAK2 | 2-Chloro-5-methyl-3-nitropyridine | Carboxylic acid coupled with aromatic amines | 8.5–12.2 µM nih.gov |

| GSK3 | 2,6-Dichloro-3-nitropyridine | 2,4-Dichlorophenyl moiety | 8 nM nih.gov |

| p70S6Kβ | 2,6-Dichloro-3-nitropyridine | 3-Aminoisoquinoline fragment | 444 nM nih.gov |

Strategies for Antimicrobial Agent Development

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Nitropyridine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. mdpi.comnih.gov

Antibacterial Activity: Derivatives of nitropyridine have demonstrated significant antibacterial properties. niscpr.res.inresearchgate.net For instance, pyrazole (B372694) and imidazole (B134444) derivatives of 3-nitropyridines have shown moderate activity against Staphylococcus aureus and Escherichia coli. mdpi.comnih.gov Furthermore, pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine (B88870) have exhibited good antibacterial activity, particularly against Enterococcus faecalis and Acinetobacter baumannii. tandfonline.comfigshare.comresearchgate.net A study on benzamide (B126) and sulfonamide derivatives of 2-amino-5-nitropyridine (B18323) also reported promising activity against both Gram-positive and Gram-negative bacterial strains, with MIC values ranging from 0.22 to 1.49 M. niscpr.res.in

Antifungal Activity: Certain nitropyridine derivatives have also displayed antifungal properties. mdpi.com For example, a pyridoxazinone derivative showed activity against Candida albicans, Candida glabrata, and Candida tropicalis with a MIC of 62.5 μg/mL. tandfonline.comfigshare.com

Investigation of Anticancer Mechanisms, Including Apoptosis Induction

Nitropyridine-based compounds have been investigated for their potential as anticancer agents, with some derivatives demonstrating the ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov

Apoptosis Induction: In vitro studies have shown that derivatives of 5-Chloro-6-methyl-3-nitropyridin-2-amine can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, with a dose-dependent cytotoxic effect. The underlying mechanism often involves the modulation of key signaling pathways. For instance, some indenoisoquinoline derivatives, which share structural similarities with nitropyridines, induce apoptosis by modulating MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in human leukemia cells. nih.gov Other studies have shown that compounds can induce apoptosis through the generation of reactive oxygen species and the activation of caspases. archivesofmedicalscience.com

Antiproliferative Activity: Nitropyridine-linked 4-arylidenethiazolidin-4-ones have been synthesized and shown to be potent anticancer agents with high selectivity against certain cancer types. nih.gov For example, one derivative was active against MCF-7 cells with an IC50 of 6.41 μM, while another was active against HepG2 cells with an IC50 of 7.63 μM. nih.gov

Table 2: Anticancer Activity of Nitropyridine Derivatives

| Cell Line | Compound Type | Mechanism | Potency (IC50) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Nitropyridine-linked 4-arylidenethiazolidin-4-one | Apoptosis Induction | 6.41 µM nih.gov |

| HepG2 (Liver Cancer) | Nitropyridine-linked 4-arylidenethiazolidin-4-one | Apoptosis Induction | 7.63 µM nih.gov |

| HL-60 (Leukemia) | Indenoisoquinoline derivative | Modulation of MAPKs and c-Myc | 86 nM nih.gov |

| A375 (Melanoma) | Methylwogonin | Apoptosis induction, DNA damage | 72.9 µM (24h), 54.2 µM (48h) archivesofmedicalscience.com |

Other Identified Biological Activities (e.g., Antiviral, Enzyme Inhibition, Antimalarial)

The biological activity of nitropyridine scaffolds extends beyond antimicrobial and anticancer effects.

Antiviral Activity: Pyridine derivatives have shown potential as antiviral agents against a range of viruses, including HIV and coronaviruses. researchgate.netnih.gov For example, 3-nitropyridine (B142982) fused with a furoxan ring has been studied as a dual-action HIV-1 inhibitor, targeting both integrase and RNase H. mdpi.comnih.gov

Enzyme Inhibition: Nitropyridine derivatives have been found to inhibit various enzymes. A 5-nitropyridin-2-yl derivative of Meldrum's acid exhibited dual inhibition of chymotrypsin (B1334515) (IC50 = 8.67 ± 0.1 μM) and urease (IC50 = 29.21 ± 0.98 μM). nih.gov Another study reported a series of N-pyridyl-hydrazone derivatives as potential monoamine oxidase (MAO) inhibitors. mdpi.com

Antimalarial Activity: Hybrid molecules containing chloroquine (B1663885) fragments linked to nitropyridyl fragments have demonstrated significant antimalarial activity, with some compounds showing IC50 values below 5 nM. nih.gov Other pyridine derivatives have also shown promising antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. bohrium.commalariaworld.orgjst.go.jp

Role of N-Oxide Functionalities in Modulating Biological Activity

The introduction of an N-oxide functionality to the pyridine ring can significantly alter the biological properties of the compound. mdpi.com

Enhanced Antimicrobial Activity: 4-Nitropyridine-N-oxide has been shown to inhibit the biofilm formation of certain diatoms and can be effective against human bacterial pathogens. mdpi.com When combined with silver nanoparticles, 4-nitropyridine-N-oxide demonstrates enhanced antibiofilm efficiency. mdpi.com

Specific Mutagenic Action: 4-Nitropyridine 1-oxide has a specific action on Escherichia coli K-12 Pro+ strains, leading to the selective isolation of proline-requiring mutants. nih.gov This suggests a distinct mechanism of action compared to other mutagens. nih.gov

Antiviral Potential: Pyridine N-oxide derivatives have been evaluated for their inhibitory activity against feline and human coronaviruses. researchgate.net

Applications in Chemical Biology and Synthetic Biology

Nitropyridine scaffolds, including the specific compound this compound, are emerging as powerful tools in the fields of chemical and synthetic biology. Their unique electronic and structural properties, conferred by the electron-withdrawing nitro group on the pyridine ring, enable novel applications that push the boundaries of biological systems. These applications range from the fundamental expansion of the genetic code to sophisticated strategies in drug discovery.

A primary goal in synthetic biology is to move beyond the four-letter (A, T, G, C) genetic alphabet that constitutes life as we know it. acs.org Creating new, unnatural base pairs (UBPs) that can be stably incorporated and replicated within DNA would dramatically expand the information storage capacity of the molecule and allow for the site-specific incorporation of novel functionalities. nih.gov

Nitropyridine derivatives have been central to one of the most successful expanded genetic systems, known as "Hachimoji" (Japanese for "eight letters") DNA and RNA. acs.org This system adds four synthetic nucleobases to the natural four, creating an eight-letter alphabet. One of the key unnatural bases in this system is a nitropyridine derivative, 6-amino-5-nitropyridin-2-ol (B1280307) (or its methylated analog 6-amino-3-methyl-5-nitropyridin-2(1H)one), designated as "Z ". acs.orgbohrium.com This "Z" base forms a specific and stable pair with the unnatural base "P " (2-aminoimidazo[1,2-a]-1,3,5-triazin-4(8H)-one). acs.orgbohrium.com

The pairing between Z and P is governed by a unique hydrogen-bonding pattern that is distinct from A-T and G-C pairs, ensuring that the unnatural bases pair only with each other and not with the natural ones. acs.org The nitropyridine scaffold is crucial for this specificity. The nitro group's electron-withdrawing nature and the arrangement of hydrogen bond donors and acceptors on the pyridine ring dictate its selective interaction with the P base. acs.org The successful replication of the Z-P pair with efficiency and fidelity comparable to natural base pairs demonstrates that hydrophobic and packing forces, in addition to hydrogen bonding, are sufficient for mediating polymerase function. nih.gov The remarkable photostability of the nitropyridine base Z further enhances its potential for use in various biotechnological applications. acs.orgbohrium.com

Table 1: Comparison of a Natural Guanine Nucleobase with the Unnatural Nitropyridine 'Z' Base

| Feature | Guanine (G) | Unnatural Base 'Z' (6-amino-5-nitropyridin-2-ol) |

| Chemical Structure | Fused bicyclic purine | Monocyclic nitropyridine |

| Pairing Partner | Cytosine (C) | Unnatural Base 'P' |

| Key Functional Groups | Amino group, Carbonyl group | Amino group, Carbonyl group, Nitro group |

| Role in DNA | Natural information storage | Expanded information storage |

The development of unnatural base pairs like Z-P is a prime example of biomolecular mimicry , where synthetic molecules are designed to imitate the function of natural biological components. The Z-P pair successfully mimics the geometric and functional attributes of a natural purine-pyrimidine pair, allowing it to be recognized and processed by DNA polymerases during replication and transcription. acs.orgnih.gov This mimicry is essential for the seamless integration of UBPs into a living system's central dogma.

Beyond the genetic alphabet, nitropyridine scaffolds are valuable in fragment-based drug design (FBDD) . FBDD is a powerful strategy in medicinal chemistry that begins by screening small, low-molecular-weight chemical fragments for weak binding to a biological target. gu.sebiorxiv.org These initial "hits," though having low affinity, are highly efficient in their binding relative to their small size. Structural information from techniques like X-ray crystallography is then used to grow, link, or optimize these fragments into potent, lead-like molecules. gu.sechemrxiv.org

Nitropyridines, including derivatives of this compound, are attractive for FBDD due to their:

Defined Structure: The rigid pyridine ring provides a well-defined scaffold.

Chemical Tractability: The nitro group and other positions on the ring can be readily functionalized, allowing for rapid chemical elaboration. nih.govevitachem.com

Bioactivity: The nitropyridine motif itself is present in numerous bioactive compounds, suggesting it is a "privileged" structure for interacting with biological targets. nih.govmdpi.com

Research has demonstrated the utility of nitropyridine fragments in developing potent enzyme inhibitors. For example, nitropyridine-containing molecules have been synthesized and identified as inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), both of which are important therapeutic targets. nih.gov

Table 2: Examples of Nitropyridine Scaffolds in Early-Stage Drug Discovery

| Nitropyridine Derivative/Scaffold | Target Enzyme/Protein | Therapeutic Area | Research Finding |

| 2-Chloro-5-methyl-3-nitropyridine derivatives | Janus kinase 2 (JAK2) | Anti-inflammatory, Oncology | Derivatives showed inhibitory activity with IC50 values in the micromolar range. nih.gov |

| 2,6-dichloro-3-nitropyridine derivatives | Glycogen synthase kinase-3 (GSK3) | Neurodegenerative diseases, Diabetes | A synthesized derivative demonstrated potent GSK3 inhibition with an IC50 of 8 nM. nih.gov |

| (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids | Factor IXa | Anticoagulant | Hybrids proved to be potent and selective inhibitors, showing promise as anticoagulant drug candidates. nih.gov |

| 4-Nitropyridine-N-oxide | Bacterial quorum-sensing | Anti-biofilm | Demonstrated an inhibitory effect on the biofilm formation of certain diatoms and bacteria. mdpi.com |

Future Directions and Emerging Research Areas for Nitropyridine Chemistry

The field of nitropyridine chemistry is poised for significant growth, with a steadily increasing number of publications reflecting growing interest from the research community. nih.gov For a long time, nitropyridines were a relatively underexplored class of compounds, partly due to limited methods for their functionalization. However, recent advances in synthetic methodologies have unlocked their vast potential. nih.gov

Future research directions and emerging applications are anticipated in several key areas:

Medicinal Chemistry and Drug Discovery: The role of nitropyridines as "privileged scaffolds" will be further explored. Their proven bioactivity against a range of targets—including kinases, bacteria, and fungi—makes them attractive starting points for developing new therapeutics. nih.govmdpi.com The nitro group, once viewed primarily as a synthetic handle for creating amino groups, is now recognized for its direct contributions to binding affinity and selectivity, such as in Factor IXa inhibitors. nih.gov

Advanced Materials and Optoelectronics: The unique electronic properties of nitropyridines, stemming from the combination of the electron-deficient pyridine ring and the powerful electron-withdrawing nitro group, make them candidates for new functional materials. mdpi.com Research into their use in nonlinear optics and other optoelectronic applications is an emerging frontier. nih.gov

Radiolabeling and Medical Imaging: The ability to incorporate nitropyridine scaffolds into larger molecules makes them useful for developing radiolabeled compounds for Positron-Emission Tomography (PET). nih.gov This application is critical for clinical diagnostics in oncology, neurology, and cardiology, allowing for the non-invasive tracking of drug molecules in the body. nih.gov

Agrochemicals: Nitropyridine derivatives have already shown promise as herbicides and insecticides. nih.gov Future research will likely focus on developing more potent and selective agents to address agricultural needs, leveraging the synthetic versatility of the nitropyridine core.

Synthetic Methodology: As interest in nitropyridines grows, so will the development of novel synthetic routes to create more complex and diverse derivatives. The nitro group facilitates reactions with nucleophiles and can be transformed into a wide array of other nitrogen-containing functionalities, paving the way for the synthesis of novel fused heterocyclic systems with unique biological and material properties. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-5-nitropyridin-3-amine, and how can nitro-group stability be ensured during synthesis?

- Methodology :

- Use palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce the nitro and amine groups.

- Monitor reaction conditions (e.g., temperature < 60°C, inert atmosphere) to prevent premature reduction of the nitro group .

- Validate intermediates via LC-MS and H NMR at each step. For nitro-group stability, employ FT-IR to track NO vibrational bands (e.g., 1520–1350 cm) .